Xylosucrose vs. Sucrose: Conformational Similarity but Distinct Hydroxyl Group Orientation from Crystallography
Xylosucrose's conformation about the 1→2' glycosidic bond is similar to that of sucrose, as determined by X-ray crystallography [1]. However, a key structural difference is observed in the orientations of the primary hydroxyl groups between the two independent xylosucrose molecules in the unit cell, which differ from those found in sucrose [1]. This indicates that while the core disaccharide linkage mimics sucrose, the substitution of a xylose ring for a glucose ring introduces subtle but measurable conformational variations.
| Evidence Dimension | Glycosidic bond conformation and primary hydroxyl group orientation |
|---|---|
| Target Compound Data | Conformation about 1→2' glycosidic bond similar to sucrose. Orientations of primary hydroxyl groups in two independent molecules differ. |
| Comparator Or Baseline | Sucrose (PubChem CID: 5988) - conformation about 1→2' glycosidic bond |
| Quantified Difference | Qualitative difference in primary hydroxyl group orientation; R-factor for structure refinement = 0.040 for 2564 observed reflections. |
| Conditions | X-ray crystallography of xylosucrose hemihydrate (C₁₁H₂₀O₁₀·0.5H₂O); orthorhombic space group P2(1)2(1)2 with unit cell dimensions a = 20.919(5), b = 18.727(2), c = 7.071(1) Å. |
Why This Matters
This confirms Xylosucrose's utility as a structural mimic of sucrose in crystallographic or binding studies, but with the specific substitution pattern needed for precise structure-activity relationship analyses.
- [1] Taga T, Inagaki E, Fujimori Y, Nakamura S. The crystal and molecular structure of beta-D-fructofuranosyl alpha-D-xylopyranoside hemihydrate. Carbohydr Res. 1993 Mar 17;241:63-9. doi: 10.1016/0008-6215(93)80095-v. View Source
